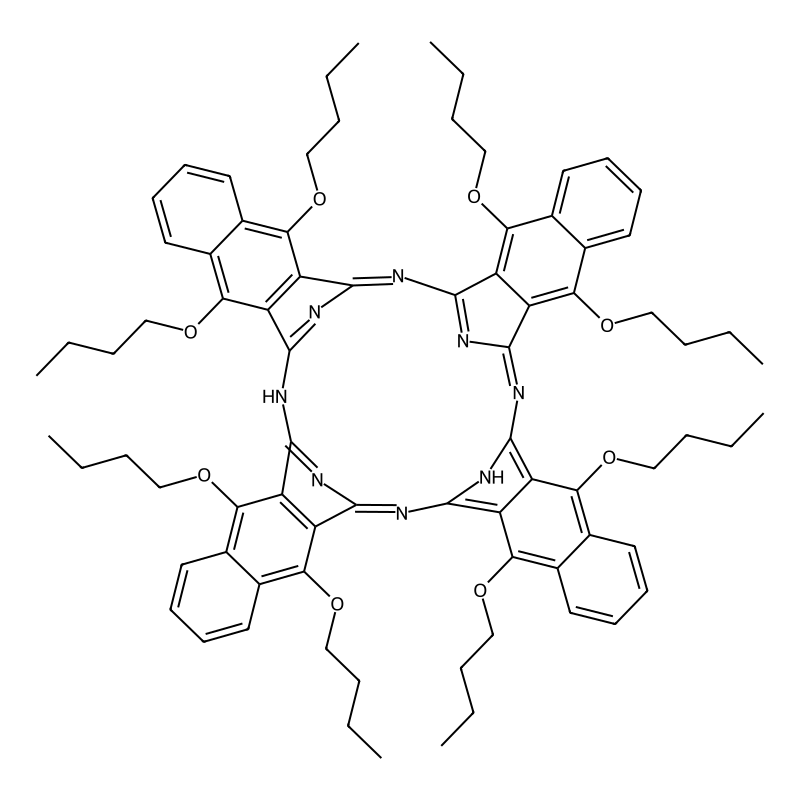

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is a synthetic compound belonging to the naphthalocyanine class of dyes. It is characterized by a complex molecular structure that includes eight butoxy groups attached to a naphthalocyanine core. The molecular formula for this compound is C80H88N8O8, and it has a high dye content, typically around 95% . The compound is notable for its distinctive optical properties, with a maximum absorption wavelength (λmax) of approximately 867 nm, which places it in the near-infrared region of the electromagnetic spectrum .

The mechanism of action of OBNc depends on the specific application. Here are some potential scenarios:

- Light Absorption: In photovoltaics, OBNc absorbs light, exciting electrons and promoting their transfer to other components in the solar cell, ultimately generating electricity.

- Fluorescence: When excited by light, OBNc might emit light at a longer wavelength (fluorescence), which can be useful for bioimaging applications.

Here are some areas where OBNc is being explored in scientific research:

Light absorption properties

OBNc absorbs light strongly across a wide range of the visible spectrum. This property makes it a potential candidate for applications in solar cells, photodetectors, and light-emitting devices [].

Organic photovoltaics

Researchers are investigating OBNc for its potential use in organic solar cells. Organic solar cells are lightweight and flexible, making them suitable for various applications. OBNc's light absorption properties and ability to transport electrical charge are being studied in this context [].

Photocatalysis

Photocatalysis is a process where light is used to drive chemical reactions. OBNc is being explored as a photocatalyst for hydrogen production from water. Splitting water into hydrogen and oxygen using sunlight is a promising approach for clean energy generation [].

The chemical reactivity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is largely dictated by its structure. The presence of multiple butoxy groups enhances solubility in organic solvents and may influence its interactions with metal ions. For instance, the copper(II) derivative of this compound has been synthesized and studied for its coordination chemistry . The reactions typically involve coordination with various metal ions or interactions with other organic compounds to form complexes.

Research into the biological activity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine suggests potential applications in photodynamic therapy (PDT). This compound can generate reactive oxygen species upon light activation, which can be utilized to target and destroy cancer cells . Additionally, studies indicate that its derivatives may exhibit antimicrobial properties and could be explored for use in drug delivery systems due to their ability to penetrate biological membranes effectively .

The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the naphthalocyanine core followed by alkylation with butanol or butyl halides to introduce the butoxy groups. The process may require specific catalysts and solvents to optimize yield and purity .

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine finds applications in various fields:

- Dyes and Pigments: Used as a dye in textiles and plastics due to its vibrant color and stability.

- Photodynamic Therapy: Investigated for use in cancer treatment due to its ability to generate singlet oxygen upon light exposure.

- Solar Energy Conversion: Potential applications in photovoltaic devices as a light-harvesting material.

- Sensors: Utilized in chemical sensors due to its optical properties that can change in response to environmental conditions .

Interaction studies involving 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine have focused on its behavior in biological systems and its interaction with metal ions. These studies reveal that the compound can form stable complexes with various metals such as copper(II), which can alter its electronic properties and enhance its photodynamic efficacy . Additionally, research indicates that the compound's interaction with cellular components may facilitate drug delivery mechanisms through endocytosis.

Several compounds share structural similarities with 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Copper(II) 2-(n-butyl)-naphthalocyanine | Contains n-butyl groups instead of butoxy | Lower solubility compared to octabutoxy derivative |

| Zinc(II) 5-(t-butyl)-2-(naphthalen-1-yl)thiazole | Thiazole ring addition | Exhibits different photophysical properties |

| Aluminum(III) phthalocyanine | Phthalocyanine core without long alkyl chains | More commonly used in commercial applications |

The uniqueness of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine lies in its extensive butoxy substitutions which enhance solubility and modify its optical characteristics compared to other naphthalocyanines and phthalocyanines. This makes it particularly suitable for specialized applications such as photodynamic therapy and advanced materials science.

The molecular architecture of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits a distinctive macrocyclic framework characterized by four naphthalene units linked through nitrogen atoms in a highly conjugated system. The compound features twenty-four potential substituent sites distributed across three distinct locations labeled as alpha, beta, and gamma positions within the naphthalocyanine macrocycle. The eight butoxy substituents are exclusively positioned at the alpha positions, specifically at the 5, 9, 14, 18, 23, 27, 32, and 36 positions of the macrocyclic structure.

The butoxy substituents significantly influence the molecular conformation and electronic properties of the naphthalocyanine core. Each butoxy group consists of a four-carbon aliphatic chain terminated with an oxygen atom that forms a covalent bond with the aromatic framework. This substitution pattern results in enhanced solubility in organic solvents such as dichloromethane and chloroform, while maintaining the characteristic near-infrared absorption properties.

The SMILES notation for this compound reveals the complex connectivity pattern: CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=NC8=NC(=NC9=NC(=N4)C1=C(C2=CC=CC=C2C(=C19)OCCCC)OCCCC)C1=C(C2=CC=CC=C2C(=C18)OCCCC)OCCCC)[N-]5)OCCCC)OCCCC)OCCCC. This notation demonstrates the systematic arrangement of the octabutoxy substituents around the central naphthalocyanine framework.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C80H90N8O8 |

| Molecular Weight | 1291.62 g/mol |

| Absorption Maximum | 867 nm |

| Dye Content | 95% |

| Melting Point | 303°C |

The electronic structure analysis reveals that the presence of eight alkoxy substituents in the alpha positions results in a red-shifted absorption wavelength compared to unsubstituted naphthalocyanines. This basic substitution pattern yields the characteristic near-infrared absorbance at approximately 864 nanometers, making these compounds particularly attractive for applications requiring deep tissue penetration capabilities.

The self-assembly behavior of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine exhibits a complex dependency on solvent properties, with multiple competing mechanisms governing the formation of different aggregate structures. Research demonstrates that the aggregation process is fundamentally controlled by the balance between intermolecular π-π stacking interactions and solvophobic effects [1] [2].

In organic solvents with low dielectric constants, such as toluene and chloroform, the compound demonstrates moderate aggregation tendencies primarily through face-to-face π-π stacking arrangements [2]. The extended π-conjugated system of the naphthalocyanine core facilitates strong intermolecular interactions, with typical stacking distances ranging from 3.26 to 3.29 Å [3]. These interactions are governed by dispersion forces, which account for approximately 66% of the total attractive interactions in naphthalocyanine dimers, while electrostatic contributions represent only 27% [3].

The solvent-dependent assembly mechanisms can be categorized into three distinct pathways based on solvent properties. In non-coordinating solvents with low acceptor properties, aggregation is suppressed by increasing ET(30) values, indicating that solvents with higher acceptor capabilities interfere with π-π stacking through competitive interactions with the naphthalocyanine aromatic system [4]. Conversely, in coordinating solvents with high donor numbers, aggregation is actually promoted due to the formation of coordination complexes that stabilize particular aggregate geometries [4].

The presence of eight butoxy substituents significantly modifies the self-assembly mechanisms compared to unsubstituted naphthalocyanines. These alkoxy chains introduce steric hindrance that disrupts perfect face-to-face alignment, leading to slip-stacked arrangements that can favor either H-aggregate or J-aggregate formation depending on the slip angle [5] [6]. The butoxy groups also enhance solubility in organic media, allowing for controlled aggregation processes in a wider range of solvents [1] [7].

Concentration-dependent studies reveal that self-assembly follows a cooperative mechanism, with distinct concentration thresholds for different aggregate types. At concentrations below 10^-6 M, the compound exists predominantly as monomeric species with characteristic Q-band absorption at 867 nm [8] [6]. As concentration increases to 10^-5 M, H-aggregate formation becomes dominant, characterized by blue-shifted absorption and diminished intensity [6]. At higher concentrations exceeding 10^-4 M, J-aggregate formation occurs, evidenced by the appearance of red-shifted absorption bands around 770 nm [6].

The kinetics of self-assembly are particularly influenced by solvent exchange rates and molecular diffusion. In mixed solvent systems, such as dimethyl sulfoxide/water mixtures, kinetically controlled assembly pathways can override thermodynamic preferences, leading to the formation of metastable aggregate structures with unique spectroscopic properties [9]. This phenomenon has been exploited to achieve superlarge redshift absorption exceeding 100 nm through controlled assembly conditions [9].

Impact of Butoxy Substituents on π-π Stacking Interactions

The eight butoxy substituents attached to the 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine molecule exert profound effects on π-π stacking interactions through multiple mechanisms involving steric hindrance, electronic effects, and conformational constraints. These substituents fundamentally alter the energetics and geometry of intermolecular interactions compared to unsubstituted naphthalocyanine derivatives [1] [10].

Steric effects of the butoxy chains primarily manifest through disruption of perfect cofacial π-π stacking arrangements. The bulky alkoxy groups force neighboring molecules into slip-stacked configurations, where the overlap between π-systems is reduced but not eliminated [6]. This steric hindrance results in increased intermolecular distances, typically ranging from 3.5 to 4.0 Å compared to 3.26-3.29 Å in unsubstituted systems [3]. The increased separation weakens individual π-π interactions but can paradoxically stabilize aggregate structures by reducing Pauli repulsion between electron clouds [3].

Electronic effects of butoxy substituents involve both inductive and resonance contributions to the naphthalocyanine electronic structure. The electron-donating nature of alkoxy groups increases electron density in the π-system, enhancing polarizability and strengthening dispersion interactions [6]. Simultaneously, these substituents destabilize the highest occupied molecular orbital (HOMO), leading to reduced energy gaps and bathochromic shifts in absorption spectra [11]. The combined electronic effect results in a red-shift of the Q-band from approximately 800 nm in unsubstituted naphthalocyanine to 867 nm in the octabutoxy derivative [8] [11].

The positioning of butoxy substituents at specific sites (5,9,14,18,23,27,32,36) creates a symmetrical substitution pattern that influences aggregate geometry through directional interactions. Unlike peripheral substitution, this substitution pattern allows for the formation of complementary packing arrangements where butoxy chains from adjacent molecules can engage in van der Waals interactions, providing additional stabilization to aggregate structures [10] [6].

Conformational effects arise from the flexibility of butoxy chains, which can adopt multiple conformations to optimize intermolecular interactions. Extended chain conformations favor the formation of layered structures with enhanced solubility, while folded conformations can lead to more compact aggregates with different optical properties [12]. The conformational flexibility also allows for the accommodation of different aggregate geometries, explaining the coexistence of H-aggregate and J-aggregate forms under certain conditions [6].

The impact on π-π stacking strength varies significantly with aggregate type. In H-aggregates, butoxy substituents tend to weaken π-π interactions through steric hindrance, leading to blue-shifted absorption and reduced oscillator strengths [5]. The weakening effect is quantified by decreased extinction coefficients, typically dropping from 10^5 M^-1 cm^-1 for monomeric species to 10^4 M^-1 cm^-1 for aggregated forms [2].

In J-aggregates, the slip-stacked arrangement accommodates butoxy substituents more favorably, allowing for optimization of both π-π overlap and van der Waals interactions between alkyl chains [6]. This leads to enhanced stabilization of J-aggregate structures, explaining their predominance at higher concentrations and their characteristic red-shifted absorption around 770 nm [6].

Temperature-dependent studies reveal that butoxy substituents also influence the thermodynamics of aggregation. The increased molecular volume and conformational entropy associated with flexible alkyl chains shift the aggregation equilibrium toward lower association constants compared to rigid, unsubstituted systems [4]. This temperature sensitivity provides opportunities for thermal control of aggregate formation and dissolution.

Spectroscopic Signatures of J-Aggregates vs H-Aggregates

The differentiation between J-aggregate and H-aggregate forms of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine relies on distinctive spectroscopic signatures that reflect the underlying differences in molecular organization and exciton coupling mechanisms. These signatures provide unambiguous identification of aggregate types and enable quantitative analysis of aggregation behavior [5] [13].

H-aggregates exhibit characteristic blue-shifted absorption spectra relative to the monomeric form, with the Q-band typically shifting from 867 nm to approximately 630-650 nm in toluene solutions [6]. This hypsochromic shift results from the forbidden nature of the lowest energy transition in H-aggregates, where molecules stack in face-to-face arrangements with transition dipole moments aligned parallel to the stacking axis [5]. The forbidden transition leads to significantly reduced oscillator strengths and broadened absorption bands with diminished intensity [5].

The vibronic structure of H-aggregate absorption spectra shows distinct modifications compared to monomeric species. The ratio of the first two vibronic peak intensities (0-0 to 0-1 transition) decreases with increasing excitonic coupling strength, providing a quantitative measure of aggregate formation [13]. Additionally, H-aggregates exhibit minimal fluorescence quantum yields, typically below 0.01, due to the forbidden nature of radiative transitions from the lowest excited state [5].

J-aggregates display contrasting spectroscopic behavior with pronounced red-shifted absorption spectra. The characteristic J-band appears at approximately 770 nm for octabutoxy naphthalocyanine, representing a bathochromic shift of nearly 100 nm from the monomeric absorption [6]. This red-shift arises from the allowed nature of the lowest energy transition in J-aggregates, where slip-stacked molecular arrangements create favorable overlap conditions for coherent exciton delocalization [9].

The intensity characteristics of J-aggregate absorption bands differ markedly from H-aggregates. J-bands typically exhibit enhanced oscillator strengths and narrow linewidths, reflecting the cooperative nature of excitonic transitions [13]. The ratio of vibronic peak intensities in J-aggregates increases with excitonic coupling, opposite to the behavior observed in H-aggregates [13]. This provides a reliable diagnostic criterion for aggregate type identification.

Fluorescence spectroscopy reveals further distinctions between aggregate types. J-aggregates maintain moderate to high fluorescence quantum yields, ranging from 0.1 to 0.8, due to the allowed nature of radiative transitions [5]. The fluorescence spectra of J-aggregates show minimal Stokes shifts, typically less than 20 nm, indicating efficient radiative recombination processes [13].

Absorption coefficient measurements provide quantitative differentiation between aggregate types. Monomeric octabutoxy naphthalocyanine exhibits extinction coefficients around 10^5 M^-1 cm^-1 at the Q-band maximum [2]. H-aggregates show significantly reduced extinction coefficients, typically decreasing to 10^4 M^-1 cm^-1 due to forbidden transition character [2]. J-aggregates can maintain or even exceed monomeric extinction coefficients due to cooperative enhancement effects [13].

Concentration-dependent spectroscopic studies reveal the dynamic equilibrium between different aggregate forms. At low concentrations (10^-6 M), monomeric absorption dominates with sharp, well-resolved vibronic structure [6]. Intermediate concentrations (10^-5 M) show the emergence of H-aggregate characteristics with blue-shifted, broadened absorption [6]. Higher concentrations (>10^-4 M) favor J-aggregate formation, identified by the appearance of red-shifted absorption bands [6].

Solvent-dependent spectroscopic changes provide additional diagnostic information. The addition of coordinating solvents such as methanol selectively disrupts aggregate formation, leading to the disappearance of both blue-shifted H-bands and red-shifted J-bands while restoring monomeric spectral characteristics [6]. This solvent sensitivity confirms the intermolecular nature of aggregate formation and provides a practical method for aggregate type verification.

Time-resolved spectroscopic measurements reveal distinct excited-state dynamics for different aggregate types. H-aggregates exhibit ultrafast internal conversion processes with ground-state recovery lifetimes around 300-640 ps, reflecting efficient nonradiative decay pathways [6] [14]. J-aggregates show longer-lived excited states with lifetimes extending to several nanoseconds, consistent with their enhanced fluorescence quantum yields [14].

The magnetic circular dichroism (MCD) spectra provide additional fingerprinting capabilities for aggregate identification. H-aggregates typically show reduced MCD signal intensity due to excitonic coupling effects, while J-aggregates can exhibit enhanced or modified MCD patterns depending on the degree of exciton delocalization [11]. These measurements complement absorption and fluorescence data to provide comprehensive aggregate characterization.

Vibrational spectroscopy, particularly infrared and Raman measurements, reveals changes in molecular conformation upon aggregation. H-aggregates show frequency shifts in aromatic C-C stretching modes due to π-π stacking interactions, while J-aggregates exhibit different vibrational patterns reflecting their slip-stacked arrangements [15]. These vibrational signatures provide structural information complementary to electronic spectroscopy.